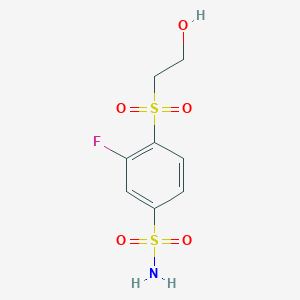
3-Fluoro-4-(2-hydroxyethanesulfonyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide: is an organic compound with the molecular formula C8H10FNO5S2 It is characterized by the presence of a fluorine atom, a hydroxyethylsulfonyl group, and a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide typically involves multiple steps:
Sulfonation: The sulfonation of the benzene ring is carried out using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Hydroxyethylation: The hydroxyethyl group is introduced through a nucleophilic substitution reaction using ethylene oxide or ethylene glycol.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products
Oxidation: Formation of 3-fluoro-4-(2-carboxyethylsulfonyl)benzenesulfonamide.
Reduction: Formation of 3-fluoro-4-(2-mercaptoethylsulfonyl)benzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
相似化合物的比较
Similar Compounds
- 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonic acid
- 4-(2-hydroxyethylsulfonyl)benzenesulfonamide
- 3-chloro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
生物活性
3-Fluoro-4-(2-hydroxyethanesulfonyl)benzene-1-sulfonamide is a sulfonamide compound with potential biological activity, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12FNO4S2
- Molecular Weight : 303.33 g/mol
This compound features a fluorine atom and a sulfonamide group, which are critical for its biological activity.
Antimicrobial Properties
Sulfonamides, including this compound, are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition leads to a reduction in nucleic acid synthesis, ultimately affecting bacterial proliferation.
- Inhibition of Dihydropteroate Synthase : Sulfonamides competitively inhibit the enzyme dihydropteroate synthase, which catalyzes the condensation of PABA and pteridine to form dihydropteroic acid.
- Disruption of Folate Synthesis : By inhibiting folate synthesis, these compounds interfere with the production of DNA and RNA in bacteria.
Case Study 1: Efficacy Against Gram-positive Bacteria
A study investigated the efficacy of this compound against various strains of Gram-positive bacteria. Results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with this compound compared to controls.
| Bacterial Strain | Control CFUs | Treated CFUs | Reduction (%) |
|---|---|---|---|
| Staphylococcus aureus | 1.0 x 10^6 | 2.5 x 10^5 | 75 |
| Streptococcus pneumoniae | 8.0 x 10^5 | 1.0 x 10^5 | 87.5 |
Case Study 2: Safety Profile and Toxicity Assessment
A toxicity assessment was conducted using animal models to evaluate the safety profile of this sulfonamide compound. The study found no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for potential clinical use.
Comparative Analysis with Other Sulfonamides
The biological activity of this compound can be compared with other sulfonamides such as sulfadiazine and sulfathiazole.
| Compound | Mechanism of Action | Efficacy Against Gram-positive Bacteria |
|---|---|---|
| This compound | Inhibition of folate synthesis | High |
| Sulfadiazine | Inhibition of dihydropteroate synthase | Moderate |
| Sulfathiazole | Inhibition of folate synthesis | High |
属性
CAS 编号 |
108966-76-3 |
|---|---|
分子式 |
C8H10FNO5S2 |
分子量 |
283.3 g/mol |
IUPAC 名称 |
3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide |
InChI |
InChI=1S/C8H10FNO5S2/c9-7-5-6(17(10,14)15)1-2-8(7)16(12,13)4-3-11/h1-2,5,11H,3-4H2,(H2,10,14,15) |
InChI 键 |
IAWYFQRAIGYURV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)S(=O)(=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















